Potency Comparison: Nrf2 Activator-10 vs. Sulforaphane (SFN) in ARE-Driven Reporter Assays
In a direct cross-study comparison using cell-based antioxidant response element (ARE) reporter assays, Nrf2 activator-10 demonstrates an EC50 of 2.7 µM in neuroblastoma IMR-32 cells . A widely used reference Nrf2 activator, sulforaphane, exhibits an EC50 of 0.58 µM in a U2OS cell nuclear translocation assay [1]. While SFN appears more potent in this specific context, the value of Nrf2 activator-10 lies in its distinct mechanism and selectivity profile, not its absolute potency compared to a broad-spectrum electrophile like SFN [2].
| Evidence Dimension | Functional activation of the Nrf2-ARE pathway (EC50) |
|---|---|
| Target Compound Data | 2.7 µM |
| Comparator Or Baseline | Sulforaphane (SFN): 0.58 µM |
| Quantified Difference | Sulforaphane is approximately 4.7-fold more potent in this assay. |
| Conditions | Target: Neuroblastoma IMR-32 cells, ARE-dependent luciferase reporter. Comparator: U2OS Keap1-Nrf2 functional cell line, 6h incubation. |
Why This Matters
This highlights that potency is not the primary selection criterion; the unique covalent modification of Keap1-Cys151 by Nrf2 activator-10 offers a different pharmacological tool profile compared to the isothiocyanate SFN.
- [1] Table 1. EC50 Values against Nrf2 Activation of Synthesized Compounds. (n.d.). Retrieved from PMC6627712. View Source
- [2] Kobayashi, A., Kang, M. I., Watai, Y., Tong, K. I., Shibata, T., Uchida, K., & Yamamoto, M. (2006). Oxidative and electrophilic stresses activate Nrf2 through inhibition of ubiquitination activity of Keap1. Molecular and cellular biology, 26(1), 221-229. View Source
